2-(4-Bromo-2-fluoro-phenyl)-1-piperidin-1-yl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-fluoro-phenyl)-1-piperidin-1-yl-ethanone: is an organic compound that features a piperidine ring attached to a phenyl ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-fluoro-phenyl)-1-piperidin-1-yl-ethanone typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-fluoroacetophenone.
Reaction with Piperidine: The 4-bromo-2-fluoroacetophenone undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile or ethanol under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for potential therapeutic properties, including as a precursor for drug development.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluoro-phenyl)-1-piperidin-1-yl-ethanone is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems.
Comparison with Similar Compounds
4-Bromo-2-fluoroacetophenone: A precursor in the synthesis of the target compound.
2-(4-Bromo-2-fluoro-phenyl)-ethanol: A related compound with a hydroxyl group instead of the piperidine ring.
Uniqueness:
Structural Features: The combination of the piperidine ring with the bromine and fluorine-substituted phenyl ring makes this compound unique.
Its unique structure offers potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO/c14-11-5-4-10(12(15)9-11)8-13(17)16-6-2-1-3-7-16/h4-5,9H,1-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFZFTOKERRRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.